5-propyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide
Overview
Description
5-propyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide is a useful research compound. Its molecular formula is C14H23NOS and its molecular weight is 253.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.15003553 g/mol and the complexity rating of the compound is 259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Crystal Structure
The synthesis and characterization of related compounds provide insight into the potential research applications of "5-propyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide." For instance, the synthesis, crystal structure, and Hirshfeld surface analysis of related thiophene carboxamide derivatives highlight the importance of these compounds in the study of molecular interactions and structural chemistry. Such analyses offer a foundation for understanding the chemical behavior and potential applications of "this compound" in various scientific domains (Prabhuswamy et al., 2016).
Dendritic Polyamides Synthesis
Dendritic polyamides, synthesized through one-pot procedures involving carboxyl group activation and condensation with aminodicarboxylic acids, suggest the utility of thiophene carboxamide derivatives in polymer science. The creation of dendritic structures with high branching and narrow polydispersity from related compounds opens avenues for exploring "this compound" in materials science and engineering for developing novel polymeric materials (Yamakawa et al., 1999).
Supramolecular Polymers
The study of benzene tricarboxamide supramolecular polymers and their crystal structures when modified by ethyl and propyl substitutions suggests the potential of "this compound" in designing supramolecular frameworks. These frameworks are crucial for developing advanced materials with specific functionalities, including molecular recognition, self-healing materials, and sensors (Jiménez et al., 2009).
Organic Synthesis and Biological Activity
The synthesis and biological activity studies of related thienothiophene derivatives highlight the potential of "this compound" in medicinal chemistry and drug design. These compounds' versatile synthetic applications and reactivity profiles make them valuable for creating novel therapeutic agents (Mabkhot et al., 2015).
Properties
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-5-propylthiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NOS/c1-6-7-12-8-11(9-17-12)13(16)15-10(2)14(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJBNWZQNFNDIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC(C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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